Silver-copper

Antimicrobial Bimetallic nanoparticles Food safety

Silver-copper (AgCu, CAS 11144-43-7) is a binary alloy system that forms a simple eutectic at 778 °C with a composition of Ag–28.1 wt% Cu. Industrially, the alloy is available across a wide compositional range—from Ag92.5/Cu7.5 (sterling silver) to Ag72/Cu28 (eutectic) and even Cu-rich formulations—each exhibiting distinct electrical, thermal, mechanical, and anti-oxidation profiles.

Molecular Formula AgCu
Molecular Weight 171.41 g/mol
CAS No. 11144-43-7
Cat. No. B078288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver-copper
CAS11144-43-7
Molecular FormulaAgCu
Molecular Weight171.41 g/mol
Structural Identifiers
SMILES[Cu].[Ag]
InChIInChI=1S/Ag.Cu
InChIKeyNEIHULKJZQTQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver-Copper (CAS 11144-43-7) Alloy Procurement Guide: Composition-Dependent Properties for Research and Industrial Use


Silver-copper (AgCu, CAS 11144-43-7) is a binary alloy system that forms a simple eutectic at 778 °C with a composition of Ag–28.1 wt% Cu . Industrially, the alloy is available across a wide compositional range—from Ag92.5/Cu7.5 (sterling silver) to Ag72/Cu28 (eutectic) and even Cu-rich formulations—each exhibiting distinct electrical, thermal, mechanical, and anti-oxidation profiles . In nanoscale form, AgCu bimetallic nanoparticles (BNPs) have emerged as a distinct class of broad-spectrum antimicrobial agents and efficient catalysts for environmental remediation , with properties that differ fundamentally from those of their monometallic constituents.

Why Silver-Copper Alloys Cannot Be Replaced by Pure Silver or Pure Copper in Critical Applications


Pure silver and pure copper each suffer from well-documented failure modes that preclude their use as drop-in replacements for AgCu alloys. Pure Ag is highly susceptible to electromigration under current stress , while pure Cu undergoes rapid surface oxidation that forms non-conductive oxide scales, drastically degrading electrical conductivity at elevated temperatures . In antibacterial applications, monometallic Ag NPs carry higher cytotoxicity and cost relative to AgCu nanoalloys , and monometallic Cu NPs exhibit inferior antimicrobial potency against key pathogens such as Staphylococcus aureus . The quantitative evidence below demonstrates that the bimetallic alloy systematically addresses these single-metal failure modes.

Quantitative Differentiation Evidence for Silver-Copper (CAS 11144-43-7) Against Closest Analogs


Enhanced Antibacterial Potency of AgCu Nanoalloy vs. Monometallic Ag and Cu Nanoparticles Against Foodborne Pathogens

Ag–Cu bimetallic nanoparticles (BMNPs) synthesized via green reduction using pomegranate peel extract exhibited significantly enhanced antibacterial activity compared to their monometallic Ag NP and Cu NP counterparts against Salmonella Typhimurium, Listeria monocytogenes, and Staphylococcus aureus . The enhancement was statistically significant (p < 0.05), indicating a true synergistic rather than additive effect. A structural study further demonstrated that AgCu nanoalloys with higher alloy-phase content release a greater fraction of Ag⁺ ions (∼9% of total Ag in large-alloy NPs vs. ∼5% in mixed-phase NPs), directly correlating with stronger antibacterial efficacy—overturning the conventional expectation that smaller particles are always more active .

Antimicrobial Bimetallic nanoparticles Food safety

Superior Catalytic Reduction Kinetics of AgCu Bimetallic Nanoparticles vs. Monometallic Ag NPs for Organic Pollutants

AgCu bimetallic nanoparticles (BNPs) synthesized via a green route using Colocasia esculenta stem extract achieved 99.97% reduction of rhodamine B in 12 minutes and 88.5% reduction of 4-nitrophenol in 8 minutes . Under identical conditions, the AgCu BNPs surpassed the catalytic efficiency of monometallic Ag NPs and performed comparably to monometallic Cu NPs. The average particle size was 8.3 nm with homogeneous Ag–Cu elemental distribution. In a separate study, AgCu nanoparticles supported on carbonized ZIF-8 (Ag₆Cu₄@CZ-8) delivered a 4-nitrophenol reduction rate constant of 12.93 min⁻¹, with an outstanding activity of 581,880 min⁻¹·g_cat⁻¹ .

Catalysis Environmental remediation 4-Nitrophenol reduction

Anti-Welding Performance Ranking of AgCu Electrical Contacts Against AgNi, AgFe, and AgW Under Standardized DC Switching

In a standardized static welding experiment conducted under identical conditions (I = 500 A, contact duration t_c = 0.1 s, closing force F_c = 1 N, opening force F_o = 0.8 N, contact diameter Φ = 4 mm), the anti-welding performance of four silver-based contact materials was ranked . The decreasing sequence of resistance to contact welding was determined as: AgW → AgCu → AgFe → AgNi. AgCu thus occupies the second-highest position, outperforming both AgFe and the widely used AgNi, while AgW offers the highest anti-welding performance but at the expense of lower electrical conductivity and higher material cost .

Electrical contacts Anti-welding Low-voltage switching

Oxidation and Electromigration Resistance of AgCu Alloy Nanoparticles vs. Monometallic Ag and Cu NPs

Nearly monodisperse AgCu alloy nanoparticles synthesized via a thermal process exhibited enhanced resistance to both electromigration and oxidation—the respective failure modes of pure Ag and pure Cu . The alloyed Ag–Cu NPs also demonstrated improved monodispersity and superior property profiles compared to physical mixtures of Ag and Cu NPs at the same overall composition, confirming a true alloying synergy rather than a simple additive effect. In bulk powder form, Cu–Ag powder with a continuous Ag network along Cu grain boundaries retained high electrical conductivity and resisted oxidation up to approximately 300 °C, markedly outperforming pure Cu powder . Separately, electromigration testing on Ag(Cu) thin-film interconnects confirmed superior electromigration resistance relative to pure Ag metallization .

Oxidation resistance Electromigration Conductive inks

Balanced Electrical and Thermal Conductivity of AgCu Alloy vs. Pure Silver and Pure Copper for IC Interconnect Applications

For deep-submicron integrated circuit interconnects, pure Ag offers the lowest bulk resistivity (~1.59 µΩ·cm) and highest thermal conductivity (~429 W/m·K) among all metals, but suffers from electromigration and high cost . Pure Cu (~1.68 µΩ·cm, ~385 W/m·K) is cost-effective but faces scaling limitations at nanoscale nodes. The AgCu alloy system provides a tunable balance: Ag80/Cu20 (typical electrical contact grade) exhibits an electrical resistivity of 1.8–2.1 µΩ·cm and thermal conductivity of 420 W/m·K , approaching the performance of pure Ag while incorporating the cost reduction and electromigration-hardening benefits of Cu . A comparative review of interconnect materials concluded that Ag–Cu alloys are viable substitutes for next-generation semiconductor nodes specifically because they balance the high conductivity of silver with the affordability and robustness of copper .

Electrical resistivity Thermal conductivity IC interconnects

Reduced Cytotoxicity of AgCu Nanoparticles vs. Conventional Ag NP Antibacterial Agents

AgCu bimetallic nanoparticles have been reported to offer reduced cytotoxicity compared to conventional Ag NP antibacterial materials while maintaining enhanced antimicrobial effectiveness . The AgCu nanoalloy structure enables a more controlled and sustained release of Ag⁺ ions—the primary antibacterial agent—rather than the rapid, high-concentration burst release typical of pure Ag NPs. In specific engineered formulations, ultra-small AgCu NPs (2 nm, bacterially transformed) demonstrated pH-selective cytotoxicity: tumor cell IC₅₀ = 0.370 µg/mL (B16-F10 melanoma) while preserving >80% normal cell viability, alongside 23× enhanced antibacterial potency vs. the parent 15 nm AgCu NPs (MIC = 0.067 ppm) .

Cytotoxicity Biocompatibility Silver ion release

Evidence-Backed Application Scenarios for Silver-Copper (CAS 11144-43-7) in Research and Industry


Broad-Spectrum Antimicrobial Coatings and Medical Device Functionalization

AgCu bimetallic nanoparticles deliver synergistic antibacterial efficacy exceeding that of monometallic Ag or Cu NPs alone (p < 0.05), with efficacy demonstrated against Gram-positive S. aureus, Gram-negative E. coli, and foodborne pathogens including Salmonella Typhimurium and Listeria monocytogenes . The alloy-phase-dependent Ag⁺ ion release (~9% fractional release) provides sustained antimicrobial action. The reduced cytotoxicity profile relative to pure Ag NPs supports their use in medical device coatings, wound dressings, and antimicrobial textiles where both potency and biocompatibility are procurement requirements.

Catalytic Degradation of Organic Pollutants in Wastewater Treatment

AgCu bimetallic nanoparticles (8.3 nm, green-synthesized) achieve 99.97% rhodamine B degradation in 12 minutes and 88.5% 4-nitrophenol reduction in 8 minutes, surpassing monometallic Ag NPs under identical conditions . The bimetallic structure mitigates the rapid air-oxidation that limits the practical deployment of pure Cu nanocatalysts, making AgCu BNPs a shelf-stable procurement choice for environmental catalysis laboratories and water treatment facilities.

Medium-Load Electrical Contacts for Contactors, Relays, and Circuit Breakers

AgCu electrical contacts rank second only to AgW in anti-welding performance under standardized DC switching conditions (I = 500 A, t_c = 0.1 s), outperforming both AgFe and AgNi . With electrical resistivity of 1.8–2.1 µΩ·cm and thermal conductivity of 420 W/m·K , AgCu contacts provide a superior conductivity/welding-resistance balance compared to AgW—which sacrifices conductivity for ultimate anti-welding—and AgNi—which offers lower anti-welding safety margins. This positions AgCu as the optimal procurement choice for medium-load switching applications where both reliable anti-welding performance and high current-carrying capacity are required.

Conductive Inks and Pastes for Printed Electronics and IC Interconnects

AgCu alloy nanoparticles and powders simultaneously address the oxidation susceptibility of pure Cu and the electromigration vulnerability of pure Ag . Cu–Ag powder with a continuous Ag grain-boundary network retains high electrical conductivity and resists oxidation up to ~300 °C, markedly outperforming pure Cu powder . For deep-submicron IC interconnects, Ag–Cu alloys balance silver's high conductivity with copper's cost-effectiveness and electromigration hardening, making them viable substitutes for pure Cu at advanced semiconductor nodes . These properties support procurement of AgCu materials for conductive inks in flexible electronics, solar cell metallization, and next-generation IC interconnect structures.

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